molecular formula C10H17NO2 B8264351 (S)-3-Cyano-5-methylhexanoic acid ethyl ester

(S)-3-Cyano-5-methylhexanoic acid ethyl ester

Cat. No. B8264351
M. Wt: 183.25 g/mol
InChI Key: WBQBMWWPFBMMOD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Cyano-5-methylhexanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-Cyano-5-methylhexanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Cyano-5-methylhexanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic Production for Pregabalin Synthesis :

    • This compound is a valuable synthetic intermediate for pregabalin, an important pharmaceutical drug. Enzymatic methods using immobilized lipase from Pseudomonas cepacia have been developed for its production. These methods demonstrate high efficiency and are suitable for large-scale production (Zheng et al., 2012).
  • Biocatalytic Routes Using Novel Microbial Strains :

    • Novel biocatalytic routes have been developed using newly isolated microbial strains like Arthrobacter sp. These methods enhance the synthesis process's feasibility for industrial applications, showcasing the role of microbial biocatalysts in producing this compound (Zheng et al., 2014).
  • Chemoenzymatic Manufacturing Processes :

    • A chemoenzymatic manufacturing process using Lipolase, a commercially available lipase, for the production of (S)-3-Cyano-5-methylhexanoic acid ethyl ester has been developed. This process is more efficient and reduces organic solvent usage, highlighting its potential in sustainable manufacturing (Martínez et al., 2008).
  • Engineering of Enzymes for Improved Biosynthesis :

    • The engineering of enzymes like Thermomyces lanuginosus lipase has been done to improve their activity for the efficient biosynthesis of this compound. Such modifications make enzymes more effective for industrial-scale synthesis (Li et al., 2014).
  • Optimization of Esterase Production :

    • The optimization of esterase production by organisms like Morgarella morganii has been studied, demonstrating the importance of optimizing biocatalytic processes for efficient production of pharmaceutical intermediates (Yuguo, 2012).
  • Application in Sustainable Biocatalytic Procedures :

    • Biocatalytic synthesis methods have been explored for producing related branched acid esters, demonstrating the versatility of biocatalysis in creating a variety of chemical compounds (Montiel et al., 2021).

properties

IUPAC Name

ethyl (3S)-3-cyano-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-4-13-10(12)6-9(7-11)5-8(2)3/h8-9H,4-6H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQBMWWPFBMMOD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](CC(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Cyano-5-methylhexanoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Cyano-5-methylhexanoic acid ethyl ester
Reactant of Route 2
(S)-3-Cyano-5-methylhexanoic acid ethyl ester
Reactant of Route 3
(S)-3-Cyano-5-methylhexanoic acid ethyl ester
Reactant of Route 4
(S)-3-Cyano-5-methylhexanoic acid ethyl ester
Reactant of Route 5
(S)-3-Cyano-5-methylhexanoic acid ethyl ester
Reactant of Route 6
(S)-3-Cyano-5-methylhexanoic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.